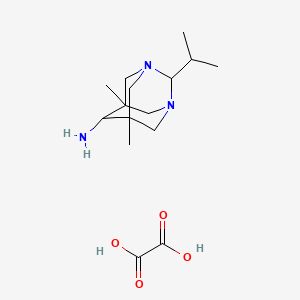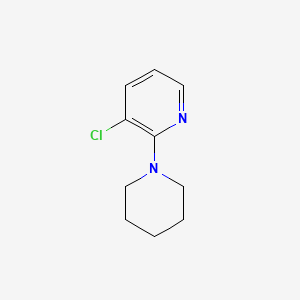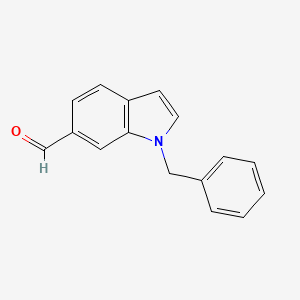
1-benzyl-1H-indole-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-1H-indole-6-carbaldehyde is a versatile organic compound characterized by its indole core structure, which is a significant heterocyclic system found in many natural products and pharmaceuticals. This compound is known for its potential biological activities and applications in various fields of research, including chemistry, biology, medicine, and industry.
作用机制
Target of Action
1-Benzyl-1H-indole-6-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . It is a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II , and it also plays a role in the preparation of inhibitors of Bcl-2 family of proteins . These proteins are key targets in the treatment of various diseases, including cancer.
Mode of Action
The compound interacts with its targets, such as the C-terminal domain of RNA polymerase II and Bcl-2 family of proteins, through a process known as electrophilic substitution . This interaction results in changes to the function of these proteins, potentially inhibiting their activity .
Biochemical Pathways
This compound affects various biochemical pathways due to its broad-spectrum biological activities . For instance, it can influence the pathway of RNA synthesis by inhibiting RNA polymerase II . It can also affect the apoptosis pathway by inhibiting Bcl-2 family proteins .
Pharmacokinetics
Like many indole derivatives, it is expected to have good bioavailability due to its aromatic nature .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its broad-spectrum biological activities . For example, by inhibiting RNA polymerase II, it could potentially interfere with RNA synthesis and thus protein production . By inhibiting Bcl-2 family proteins, it could potentially induce apoptosis in cancer cells .
生化分析
Biochemical Properties
1-Benzyl-1H-indole-6-carbaldehyde interacts with various enzymes, proteins, and other biomolecules. It has been used as a reactant in Nazarov type electrocyclization and in the preparation of inhibitors of Bcl-2 family of proteins . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The application of indole derivatives, such as this compound, for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indole-6-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 1H-indole-6-carbaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-Benzyl-1H-indole-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of 1-Benzyl-1H-indole-6-ethanol.
Substitution: Substitution reactions can lead to the formation of various benzylated or alkylated derivatives.
科学研究应用
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in multicomponent reactions (MCRs) to generate biologically active structures.
Biology: Indole derivatives, including 1-Benzyl-1H-indole-6-carbaldehyde, exhibit various biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: The compound has shown potential in the development of new therapeutic agents for the treatment of cancer, microbial infections, and other diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its versatile chemical properties.
相似化合物的比较
1-Benzyl-1H-indole-6-carbaldehyde is structurally similar to other indole derivatives, such as 1H-indole-3-carbaldehyde and 1-benzyl-1H-indole-3-carbaldehyde. its unique benzyl group at the 1-position and the aldehyde group at the 6-position contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications and research studies.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
1-benzylindole-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-12-14-6-7-15-8-9-17(16(15)10-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUVGGFDUDFBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
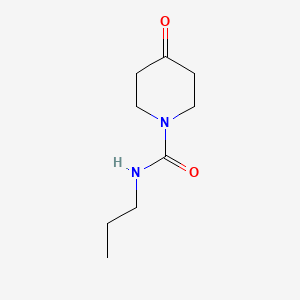
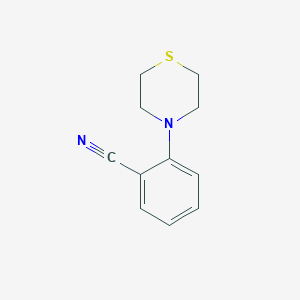
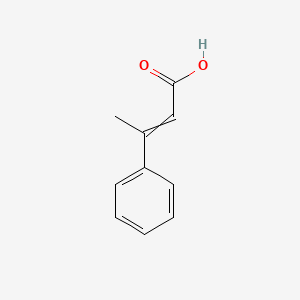
![4-[[4-(hydroxymethyl)piperazin-1-ium-1-yl]methyl]benzoate](/img/structure/B7820258.png)
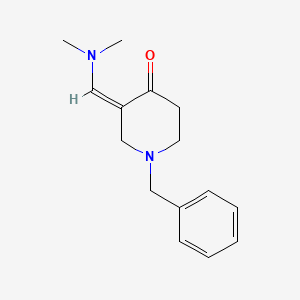
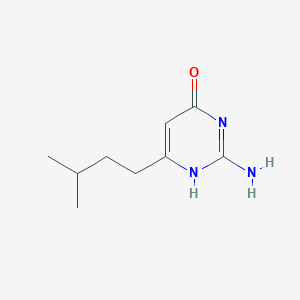
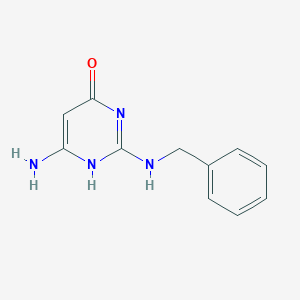
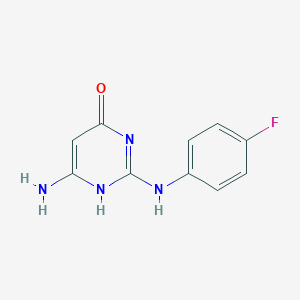
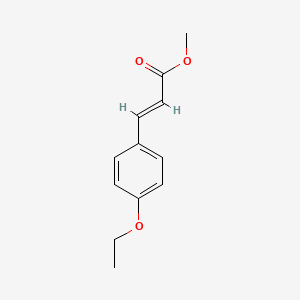
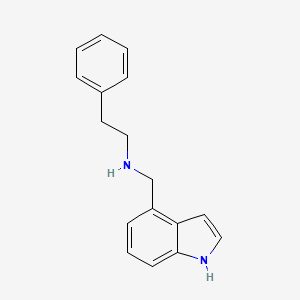
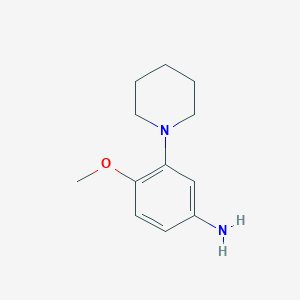
![1-(Benzo[d][1,3]dioxol-5-yl)guanidine hydrochloride](/img/structure/B7820327.png)
